Cas no 9002-01-1 (Streptokinase)

Streptokinase Chemical and Physical Properties
Names and Identifiers
-
- streptokinase from streptococcus hemo-lyticus
- streptokinase from streptococcus
- Streptokinase
- 4-cyclohexyl-2-pyrrolidinecarboxylic acid
- L-Proline,4-cyclohexyl-,(4S)
- STREPTOKINASE 96000IU
- 4-Cyclohexyl-pyrrolidine-2-carboxylic acid
- 4-cyclohexylproline
- trans-4-cyclohexylpyrrolidine-2-carboxylic acid
- 4-cyclohexylpyrrolidine-2-carboxylicAcid
- Estreptoquinasa
- 4-cyclohexylpyrrolidine-2-carboxylic Acid
- SB31900
- SY030455
- 9002-01-1
- BCP13492
- SCHEMBL197230
- EN300-295968
- FT-0601991
- AKOS015962191
- SB30285
- NS00007496
- 1219214-76-2
- MFCD08061929
- DTXSID00864144
- AC-13801
- Streptokinase, from β-hemolytic Streptococcus (Lancefield Group C)
- DB-040425
- XRZWVSXEDRYQGC-UHFFFAOYSA-N
-
- MDL: MFCD00082037
- Inchi: InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)
- InChI Key: XRZWVSXEDRYQGC-UHFFFAOYSA-N
- SMILES: OC(C1NCC(C2CCCCC2)C1)=O
Computed Properties
- Exact Mass: 197.14200
- Monoisotopic Mass: 197.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- Color/Form: White lyophilized powder. Sensitive to moisture.
- PSA: 49.33000
- LogP: 1.95820
- Merck: 13,8903
- Solubility: Soluble in water and normal saline
Streptokinase Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S22; S24/25; S36; S26
- FLUKA BRAND F CODES:10-21
- RTECS:OB8880000
-
Hazardous Material Identification:
- Storage Condition:−20°C
- Risk Phrases:R36/37/38
Streptokinase Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-P2824-10kU |
Streptokinase |
9002-01-1 | 10kU |
¥2400 | 2023-07-25 | ||
TRC | C273135-25mg |
4-Cyclohexylproline |
9002-01-1 | 25mg |
$ 670.00 | 2022-04-28 | ||
TRC | C273135-50mg |
4-Cyclohexylproline |
9002-01-1 | 50mg |
$ 1075.00 | 2022-04-28 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S64910-10KU |
4-cyclohexylpyrrolidine-2-carboxylic acid |
9002-01-1 | 10KU |
¥799.0 | 2021-09-07 | ||
MedChemExpress | HY-P2824-10 ku |
Streptokinase, β-hemolytic streptococcus (Lancefield Group C) |
9002-01-1 | 10 ku |
¥2400 | 2024-07-20 | ||
TRC | C273135-10mg |
4-Cyclohexylproline |
9002-01-1 | 10mg |
$ 325.00 | 2022-04-28 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S921834-10000U |
Streptokinase, from β-hemolytic Streptococcus (Lancefield Group C) |
9002-01-1 | ≥2,000\xa0units/mg | 10000U |
¥866.00 | 2022-08-31 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S10238-80ku |
Streptokinase |
9002-01-1 | ≥2000units/mg solid | 80ku |
¥3000.00 | 2021-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S64910-80ku |
4-cyclohexylpyrrolidine-2-carboxylic acid |
9002-01-1 | 80ku |
¥2999.0 | 2021-09-07 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S10238-10KU |
Streptokinase |
9002-01-1 | ≥2000units/mg solid | 10KU |
¥800.00 | 2021-09-02 |
Streptokinase Related Literature
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
Additional information on Streptokinase
Streptokinase: A Comprehensive Overview
Streptokinase, also known as CAS No. 9002-01-1, is a potent fibrinolytic enzyme that has been widely used in the treatment of acute myocardial infarction and other thrombotic conditions. Derived from the bacterium Streptococcus pyogenes, this enzyme works by activating plasminogen, which in turn converts into plasmin, an enzyme that dissolves fibrin clots. The use of Streptokinase has been a cornerstone in emergency medicine, particularly in regions where other thrombolytic agents may not be readily available.
The mechanism of action of Streptokinase involves binding to plasminogen and converting it into active plasmin through a process known as the "catalytic cycle." This conversion is rapid and efficient, making it highly effective in dissolving fibrin clots that obstruct blood flow. Recent studies have highlighted the importance of understanding the molecular interactions between Streptokinase and plasminogen to optimize its therapeutic potential and minimize adverse effects.
In terms of clinical application, Streptokinase is administered intravenously, often as a bolus followed by a continuous infusion. Its efficacy in restoring coronary artery patency has been well-documented, particularly when administered within the first few hours of symptom onset in acute myocardial infarction patients. However, recent research has focused on optimizing dosing regimens to balance efficacy with safety, as overuse can lead to excessive bleeding complications.
A significant area of current research involves the development of recombinant forms of Streptokinase. These engineered variants aim to enhance specificity for plasminogen while reducing immunogenicity and systemic side effects. For instance, studies have shown that recombinant Streptokinase variants can be produced using yeast or bacterial expression systems, offering a more cost-effective and scalable production method compared to traditional extraction from bacterial cultures.
The safety profile of Streptokinase remains a critical area of investigation. While it is generally well-tolerated, common side effects include bleeding at the injection site, bruising, and rarely, life-threatening hemorrhage. Recent clinical trials have explored adjunctive therapies to mitigate these risks, such as co-administration with antiplatelet agents or anticoagulants under strict monitoring protocols.
In conclusion, Streptokinase, with its CAS No. 9002-01-1 identifier, continues to play a vital role in the management of acute thrombotic events despite the advent of newer thrombolytic agents like alteplase and reteplase. Ongoing research into its molecular mechanisms, recombinant production methods, and safety optimization ensures that this enzyme remains a valuable tool in emergency cardiovascular care.
9002-01-1 (Streptokinase) Related Products
- 72000-65-8(2,5-Pyrrolidinedicarboxylicacid)
- 103201-78-1((2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid)
- 7188-38-7(Tert-BUTYL ISOCYANIDE)
- 10340-91-7(Benzyl Isocyanide)
- 609-36-9(pyrrolidine-2-carboxylic acid)
- 14024-18-1(Iron(III) Acetylacetonate)
- 3060-46-6((2S)-4-methyl-2-(methylamino)pentanoic acid)
- 14167-18-1(N,N'-Bis(salicylidene)ethylenediaminecobalt(II))
- 147-85-3(L-Proline)
- 344-25-2(D-Proline)




